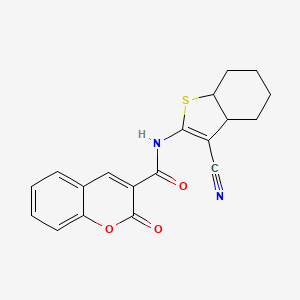
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the chromene family, which has garnered attention in recent years for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a complex structure comprising a chromene backbone fused with a benzothienyl moiety and a cyano group. The presence of these functional groups contributes to its biological activity. The molecular formula is C14H13N3O2S.
Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives as anticancer agents. A related study on 2H/4H-chromenes indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in cell lines such as MDA-MB231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
In vitro assays demonstrated that this compound could inhibit cell proliferation effectively at concentrations around 25 μM .
Table 1: Cytotoxicity of Chromene Derivatives Against Cancer Cell Lines
Antimicrobial Activity
Chromene derivatives have also been evaluated for their antimicrobial properties. Studies show that certain analogs exhibit activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes relevant in cancer progression and other diseases. For example, studies indicate that it can inhibit protein kinases involved in cell signaling pathways that regulate cell growth and survival. Inhibition percentages of around 42% were recorded at concentrations of 1 μM for certain kinases .
Table 2: Enzyme Inhibition by Chromene Derivatives
Case Studies
- Cytotoxicity Study : A study involving various chromene derivatives demonstrated that those with a benzothienyl group exhibited enhanced cytotoxicity against prostate cancer cells compared to their counterparts without this moiety. This suggests that structural modifications significantly influence biological activity .
- Antimicrobial Screening : Another investigation focused on the antimicrobial effects of chromene derivatives against pathogenic bacteria revealed that some compounds showed notable activity against Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds for antibiotic development .
Propriétés
IUPAC Name |
N-(3-cyano-3a,4,5,6,7,7a-hexahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c20-10-14-12-6-2-4-8-16(12)25-18(14)21-17(22)13-9-11-5-1-3-7-15(11)24-19(13)23/h1,3,5,7,9,12,16H,2,4,6,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMRXEGZHCJKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














